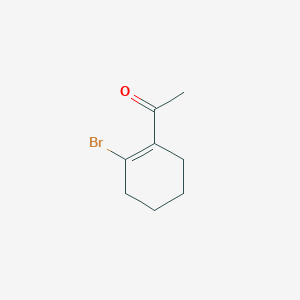

1-(2-Bromo-1-cyclohexen-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromocyclohexen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVRKDQYKVQHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Bromination of a Cyclohexenone Precursor:

A plausible route involves the bromination of a suitable cyclohexenone precursor. For instance, the diastereoselective bromination of compounds containing a cyclohex-3-enol moiety has been studied and demonstrates that the stereochemical outcome is dependent on the reagents and reaction conditions. researchgate.netnih.gov In the context of our target molecule, a potential precursor could be 1-(cyclohex-1-en-1-yl)ethanone. Bromination of such an enone system can proceed through different pathways, potentially leading to a mixture of diastereomers if other stereocenters are present. The facial selectivity of the bromine addition would be crucial. youtube.com

Stereospecific Reactions of Alkynes:

The stereoselective synthesis of tetrasubstituted alkenes can often be achieved through the manipulation of alkynes. nih.gov A hypothetical route to 1-(2-bromo-1-cyclohexen-1-yl)ethanone could involve the stereospecific addition to a diarylacetylene, which has been shown to occur in an anti-fashion to produce a lithio vinylstannane intermediate. nih.gov While this is an example in an acyclic system, the principles could be adapted. A cyclic alkyne precursor, if accessible, could undergo a sequence of reactions, such as carbometalation followed by electrophilic trapping with a bromine source, to install the desired substituents with a defined stereochemistry. The success of such a strategy would hinge on the ability to control the regioselectivity and stereoselectivity of the addition reactions. rsc.org

Control Via Sigmatropic Rearrangements:

Reactivity Profile of the Brominated Cyclohexene Moiety

The brominated cyclohexene portion of the molecule is a hub of chemical reactivity, primarily centered around the vinyl bromide and the adjacent double bond.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom, being attached to an sp²-hybridized carbon, is generally less reactive towards classical SN1 and SN2 nucleophilic substitution pathways compared to its saturated counterparts. wikipedia.org However, under specific conditions, particularly with transition metal catalysis, this vinyl bromide can undergo substitution.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to replace the bromine atom with a variety of other functional groups. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. tcichemicals.combeilstein-journals.orgorgsyn.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Catalyst System (General) |

| Suzuki Coupling | Organoboron Reagents (e.g., boronic acids) | Arylated or Alkenylated Cyclohexenones | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkenes | Alkenylated Cyclohexenones | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) |

| Stille Coupling | Organotin Reagents (Organostannanes) | Arylated or Alkenylated Cyclohexenones | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |

For instance, in a Suzuki coupling, this compound would be expected to react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 1-(2-aryl-1-cyclohexen-1-yl)ethanone. mdpi.comnih.gov Similarly, the Heck reaction would introduce an alkenyl substituent, fu-berlin.dediva-portal.orgnih.gov and the Stille reaction offers another route to carbon-carbon bond formation. libretexts.orguwindsor.ca

Elimination Reactions Leading to Dienone Systems

Elimination of the bromine atom and a proton from an adjacent carbon can lead to the formation of a conjugated dienone system. This reaction is typically promoted by a strong, non-nucleophilic base. The regioselectivity of the elimination would depend on the availability of abstractable protons and the stability of the resulting diene. Given the structure of this compound, elimination could potentially lead to the formation of 1-(cyclohexa-1,5-dien-1-yl)ethanone or 1-(cyclohexa-1,3-dien-1-yl)ethanone. The relative prevalence of these products would be influenced by the reaction conditions and the specific base used.

Addition Reactions Across the Cyclohexene Double Bond

The carbon-carbon double bond in the cyclohexene ring is susceptible to addition reactions, which can be broadly categorized into electrophilic and radical additions.

Electrophiles can add across the double bond, with the regioselectivity of the addition being influenced by the electronic effects of the bromo and acetyl substituents. pages.dev The electron-withdrawing nature of the acetyl group and the inductive effect of the bromine atom would deactivate the double bond towards electrophilic attack compared to a simple cyclohexene. chemguide.co.uklibretexts.org However, under forcing conditions, reactions with strong electrophiles could occur. For example, the addition of a hydrogen halide (HX) would be expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond. libretexts.org

The addition of radicals across the double bond offers an alternative pathway for functionalization. dalalinstitute.com For example, the radical addition of HBr, typically initiated by peroxides, would proceed via an anti-Markovnikov mechanism. Furthermore, the vinyl bromide functionality can participate in radical coupling reactions, expanding the synthetic utility of this compound.

Transformations Involving the Ethanone (B97240) Carbonyl Group

The ethanone carbonyl group provides another site for chemical modification. It can undergo a variety of classical carbonyl reactions, including nucleophilic addition, reduction, and reactions at the α-carbon.

Table 2: Potential Transformations of the Ethanone Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | Tertiary Alcohols |

| Reduction | Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohols |

| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkenes |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds, Base | α,β-Unsaturated Compounds |

Reduction of the ketone with a mild reducing agent like sodium borohydride would likely yield the corresponding secondary alcohol, 1-(2-bromo-1-cyclohexen-1-yl)ethanol, while preserving the vinyl bromide and the double bond. More potent reducing agents like lithium aluminum hydride could potentially also affect the vinyl bromide. The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.

Carbonyl Reductions and Derivatizations

The acetyl group's carbonyl function is a prime site for nucleophilic attack. Reduction of the ketone to a secondary alcohol is a fundamental transformation.

Carbonyl Reduction: The reduction of the ketone in this compound leads to the formation of 1-(2-bromo-1-cyclohexen-1-yl)ethanol. sigmaaldrich.com This transformation requires chemoselective reagents that target the carbonyl group without affecting the vinyl bromide or the alkene. The Luche reduction, which employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is particularly effective for the 1,2-reduction of α,β-unsaturated ketones, minimizing the competing 1,4-conjugate addition. mdpi.com

Interactive Data Table: Carbonyl Reduction

| Reactant | Reagent(s) | Product | Notes |

|---|

Carbonyl Derivatizations: Beyond reduction, the carbonyl group can be converted into various derivatives through condensation reactions. While specific examples for this exact substrate are not prevalent in the literature, standard ketone chemistry principles apply. Reactions with hydroxylamine (B1172632) would yield an oxime, hydrazine (B178648) would form a hydrazone, and substituted hydrazines would produce the corresponding phenylhydrazones. These reactions are typically catalyzed by acid and are fundamental for modifying the acetyl moiety.

Enolate Chemistry and Alpha-Functionalization Reactions

The acetyl group possesses acidic α-protons which can be abstracted by a suitable base to form an enolate. This enolate serves as a potent carbon nucleophile for forming new carbon-carbon bonds at the alpha-position.

Enolate Formation and Reactivity: Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would deprotonate the methyl group to regioselectively generate the kinetic enolate. bham.ac.uk This nucleophilic intermediate can then react with a variety of electrophiles. For instance, alkylation with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group, and reaction with an aldehyde (an aldol (B89426) addition) would yield a β-hydroxy ketone. These reactions expand the molecular complexity by building upon the carbon skeleton adjacent to the original carbonyl group. The formation of zinc enolates from α-bromo ketones is also a known method for subsequent substitution reactions. acs.org

Interactive Data Table: Representative Alpha-Functionalization Reactions

| Electrophile | Base/Conditions | Product | Reaction Type |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 1. LDA, THF, -78 °C2. CH₃I | 1-(2-Bromo-1-cyclohexen-1-yl)propan-1-one | Alkylation |

| Benzaldehyde (PhCHO) | 1. LDA, THF, -78 °C2. PhCHO | 1-(2-Bromo-1-cyclohexen-1-yl)-3-hydroxy-3-phenylpropan-1-one | Aldol Addition |

Cascade, Domino, and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, are powerful processes where multiple bond-forming events occur in a single operation without isolating intermediates, leading to a rapid increase in molecular complexity. wikipedia.org this compound is an ideal substrate for such processes due to its multiple reactive sites.

This molecule can participate in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis. frontiersin.orgtaylorandfrancis.com For example, a plausible MCR could involve a Sonogashira coupling at the vinyl bromide position with a terminal alkyne, followed by an in-situ conjugate addition of a nucleophile (like an amine or thiol) to the α,β-unsaturated ketone system. This sequence would rapidly assemble a highly functionalized and complex molecular architecture. The development of cascade reactions involving α,β-unsaturated ketones is a significant area of research for building complex cyclic systems. nih.govnih.gov

Rearrangement Reactions and Skeletal Transformations

The structure of this compound is susceptible to several classical rearrangement reactions, which can alter its carbon skeleton or functional groups.

Favorskii Rearrangement: This rearrangement is characteristic of α-halo ketones treated with a base. msu.edu While the classic Favorskii rearrangement involves an α-halo ketone with an enolizable α'-proton, a vinylogous version could be envisioned for this substrate. Treatment with a base like sodium hydroxide (B78521) could potentially lead to a cyclopropanone-like intermediate, followed by ring opening to yield a rearranged carboxylic acid derivative, such as a cyclopentene (B43876) carboxylic acid.

Baeyer–Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. wiley-vch.de The Baeyer-Villiger oxidation of this compound would be expected to form 2-bromo-1-cyclohexen-1-yl acetate. The migratory aptitude generally favors more substituted groups, but in this case, the migration of the vinyl group would lead to the aforementioned ester.

Organometallic and Cross-Coupling Reactions Utilizing this compound

The vinyl bromide functionality is a key handle for a wide array of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the direct formation of a carbon-carbon bond at the C2 position of the cyclohexene ring, enabling the synthesis of various 2-aryl or 2-vinyl substituted 1-acetyl-1-cyclohexenes.

Heck-Mizoroki Reaction: In the Heck reaction, the vinyl bromide is coupled with an alkene under palladium catalysis to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This provides a route to conjugate the cyclohexenone system with other olefinic structures. The reaction of cyclic enones with aryl halides is a known strategy for producing 3-arylcycloalk-2-en-1-ones. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) salt. This introduces an alkynyl substituent at the C2 position, creating a conjugated enyne system.

Stille Coupling: This involves coupling with an organostannane reagent.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the vinyl bromide with an amine.

Interactive Data Table: Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(2-Phenyl-1-cyclohexen-1-yl)ethanone |

| Heck-Mizoroki | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | 1-(2-Styryl-1-cyclohexen-1-yl)ethanone |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI / Et₃N | 1-(2-(Phenylethynyl)-1-cyclohexen-1-yl)ethanone |

Applications of 1 2 Bromo 1 Cyclohexen 1 Yl Ethanone As a Building Block in Complex Organic Synthesis

Utility in the Construction of Carbocyclic and Polycyclic Frameworks

The presence of both a nucleophilic center (the enolizable ketone) and an electrophilic center (the carbon bearing the bromine) within the same molecule, along with the potential for palladium-catalyzed cross-coupling reactions at the vinyl bromide position, makes 1-(2-bromo-1-cyclohexen-1-yl)ethanone a powerful tool for the synthesis of carbocyclic and polycyclic systems. Annulation reactions, in particular, showcase its utility in forming fused ring systems.

A notable example is the copper-catalyzed [4+2] annulation cascade of 2-bromo-1-arylpropan-1-ones with terminal alkynes, which leads to the formation of naphthalenone derivatives. acs.org This reaction proceeds through the formation of three new carbon-carbon bonds in a single operation. acs.org While this example utilizes an acyclic α-bromo ketone, the underlying reactivity is analogous to what can be expected from this compound, suggesting its potential in similar annulation strategies to construct fused polycyclic frameworks. For instance, reacting it with an appropriate alkyne under copper catalysis could foreseeably lead to the synthesis of substituted octahydrophenanthren-9(1H)-one derivatives.

Furthermore, palladium-catalyzed cycloalkylation of 2-bromo-1,n-dienes with organoboronic acids provides another avenue to carbocycles. acs.org This methodology could be adapted for this compound, where the vinyl bromide can participate in a Suzuki-type coupling, followed by an intramolecular cyclization to forge a new ring.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

| [4+2] Annulation | 2-Bromo-1-arylpropan-1-one, Terminal Alkyne | Cu(MeCN)4PF6, 1,10-Phenanthroline | Naphthalenone | acs.org |

| Cycloalkylation | 2-Bromo-1,n-diene, Organoboronic Acid | Palladium Catalyst | Cycloalkane | acs.org |

Role in the Synthesis of Nitrogen-Containing Heterocycles

The electrophilic nature of the carbon-bromine bond and the ketone functionality in this compound make it a suitable precursor for a variety of nitrogen-containing heterocycles. These reactions often involve the introduction of nitrogen nucleophiles that can either displace the bromide or react with the carbonyl group, frequently initiating a cascade or cyclization sequence.

For example, the synthesis of 2-bromoindoles has been achieved through the intramolecular cyclization of 2-(gem-dibromovinyl)anilines, promoted by cesium carbonate under transition-metal-free conditions. rsc.org This suggests that this compound could react with suitably substituted anilines or other nitrogen-containing binucleophiles to form fused nitrogen heterocycles. A plausible pathway would involve an initial Michael addition of an amine to the enone system, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine, leading to the formation of a tetrahydroquinoline or related fused heterocyclic system.

The synthesis of various nitrogen-containing heterocycles, such as quinoxalines, indoles, and indazoles, often relies on building blocks that can undergo condensation and cyclization reactions. kit.edu The ketone functionality of this compound can readily participate in condensation reactions with 1,2-diamines to form fused dihydropyrazine (B8608421) rings, which can be further functionalized.

| Starting Material Analogue | Reagents | Product Heterocycle | Key Transformation | Ref. |

| 2-(gem-dibromovinyl)aniline | Cs2CO3 | 2-Bromoindole | Intramolecular Cyclization | rsc.org |

| Aryl/Heteroaryl Amine, 3-Phenyl Propanal | AuNPs/SiO2, O2 | Quinolines | Oxidative Conversion | nih.gov |

| 2-Amino-2-methylpropan-1-ol | Brominated Pyrimidinedione | Fused Pyrrole | Annulation | nih.gov |

Precursor for Diverse Oxygen-Containing Ring Systems

The reactivity of this compound also extends to the synthesis of oxygen-containing heterocycles. The ketone group can act as an electrophile for intramolecular attack by an oxygen nucleophile, or the entire molecule can serve as a scaffold for annulation reactions leading to fused oxygenated rings.

A general strategy for the synthesis of oxygen heterocycles involves the intramolecular trapping of intermediates. nottingham.ac.uk For instance, if a hydroxyl group is strategically placed in a molecule reacting with this compound, it could lead to the formation of a fused furan (B31954) or pyran ring. One can envision a scenario where a nucleophile first displaces the vinyl bromide, and a pendant hydroxyl group on the newly introduced substituent then attacks the ketone carbonyl, leading to a cyclization-dehydration sequence to form a fused furan ring.

The Darzens reaction, which involves the condensation of a carbonyl compound with an α-haloester in the presence of a base, leads to the formation of an α,β-epoxy ester. youtube.com While this is an intermolecular example, it highlights the potential for the ketone in this compound to react with a suitable nucleophile to form an epoxide, a versatile intermediate for further transformations into other oxygen-containing rings.

| Reaction Type | Key Intermediate/Precursor | Resulting Heterocycle | General Concept | Ref. |

| Intramolecular Cyclization | Precursor with pendant hydroxyl group | Fused Furan/Pyran | Nucleophilic attack on carbonyl | nottingham.ac.uk |

| Darzens-type Reaction | Carbonyl compound, α-halo species | Epoxide | Nucleophilic addition and cyclization | youtube.com |

| Enzymatic O-heterocyclization | Various natural product precursors | Diverse Oxygen Heterocycles | Enzyme-catalyzed ring closure | nih.gov |

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The multiple reactive sites of this compound make it an excellent starting point for DOS. By systematically varying the reaction partners and conditions, a wide range of molecular scaffolds can be accessed from this single precursor.

The ability to perform palladium-catalyzed cross-coupling reactions at the vinyl bromide position, nucleophilic additions and substitutions at the ketone and the carbon bearing the bromine, and reactions involving the double bond allows for a high degree of diversification. For example, a library of compounds could be generated by first performing a Suzuki coupling with a diverse set of boronic acids. Each of these products could then be subjected to a range of reactions at the ketone, such as reductive amination or Wittig reactions, to introduce further diversity.

The divergent synthesis of pyrrolizine- and indolizine-fused heterocycles from functionalized alkynes showcases a DOS approach. acs.org A single starting material can be guided towards different scaffolds by tuning the catalyst and reaction conditions. acs.org This principle can be applied to this compound, where different reaction pathways can be selectively triggered to produce a variety of fused and spirocyclic frameworks.

| DOS Strategy | Key Functional Group | Potential Reactions | Resulting Diversity |

| Sequential Modification | Vinyl Bromide | Suzuki, Heck, Sonogashira couplings | Varied aryl/alkenyl/alkynyl substituents |

| Ketone | Reductive amination, Wittig, Aldol (B89426) condensation | Diverse functional groups at the carbonyl position | |

| Divergent Synthesis | Multiple reactive sites | Catalyst/reagent-controlled pathways | Different core scaffolds (e.g., fused vs. spiro) |

Intermediate in the Preparation of Complex Natural Product Analogues

The structural motifs present in this compound are found within the core of various natural products. This makes it a valuable intermediate for the synthesis of natural product analogues, which are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

While a direct total synthesis of a natural product using this compound as a starting material is not prominently documented, its potential is evident from analogous syntheses. For instance, the synthesis of mimosifoliol (B1245780) has been achieved using aryl vinyl ketones as key intermediates. nih.gov The α,β-unsaturated ketone moiety is a common feature in many natural products and their synthetic precursors. youtube.com

The Barbier reaction, which utilizes vinyl halides in reactions with carbonyl compounds, is a powerful tool in natural product synthesis. rsc.org This highlights the utility of the vinyl bromide in this compound for forming key carbon-carbon bonds in the assembly of complex natural product backbones. The ability to construct carbocyclic and heterocyclic rings, as discussed in previous sections, is also fundamental to the synthesis of natural product analogues.

| Natural Product/Analogue Target Class | Key Synthetic Strategy | Role of the Building Block | Ref. |

| Mimosifoliol Analogues | Michael Addition/Annulation | As an aryl vinyl ketone equivalent | nih.gov |

| Guaianolides | Barbier Reaction | As a vinyl halide for C-C bond formation | rsc.org |

| Mesembrine | Intramolecular Mannich Reaction | As a precursor to a 1,5-dicarbonyl system | youtube.com |

Spectroscopic and Advanced Analytical Techniques for the Research of 1 2 Bromo 1 Cyclohexen 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and connectivity of hydrogen atoms within this compound. While specific experimental data for this compound is not widely available in published literature, a theoretical analysis of its structure allows for the prediction of the expected proton signals.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, as well as the methylene (B1212753) protons of the cyclohexene (B86901) ring. The chemical shifts and coupling patterns of these protons would provide critical information about their chemical environment and spatial relationships. For instance, the protons on the carbon adjacent to the bromine atom and the double bond would likely exhibit characteristic shifts downfield due to the electron-withdrawing effects of these functional groups.

Carbon-13 (¹³C) NMR and Two-Dimensional (2D) NMR Experiments

Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy would provide a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule would produce a distinct signal in the ¹³C NMR spectrum.

Key expected signals would include those for the carbonyl carbon of the ketone, the two sp²-hybridized carbons of the cyclohexene double bond (one of which is bonded to the bromine atom), the methyl carbon of the acetyl group, and the sp³-hybridized carbons of the cyclohexene ring. The chemical shifts of these carbons would be indicative of their hybridization and the nature of their substituents.

To further refine the structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexene ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two mass units.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS would be essential for assessing the purity of a sample of this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would serve to confirm the identity of the target compound. The fragmentation pattern observed in the mass spectrum would provide structural information, as the molecule would break apart in a predictable manner upon electron ionization.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone. Additionally, the C=C stretching vibration of the cyclohexene ring would likely appear in the 1600-1650 cm⁻¹ region. The presence of C-H bonds in the methyl and methylene groups would be indicated by stretching vibrations in the 2850-3000 cm⁻¹ range. The C-Br stretching vibration would be expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table of Spectroscopic Data Predictions for this compound

| Technique | Predicted Key Signals/Features |

| ¹H NMR | Signals for methyl protons (acetyl group), methylene protons (cyclohexene ring), potential downfield shifts for protons near bromine and the double bond. |

| ¹³C NMR | Signals for carbonyl carbon (ketone), sp² carbons (C=C), methyl carbon (acetyl), and sp³ carbons (cyclohexene ring). |

| HRMS | Isotopic pattern characteristic of a monobrominated compound (M⁺ and M⁺+2 peaks in a ~1:1 ratio). |

| GC-MS | A primary peak in the chromatogram with a mass spectrum showing the molecular ion and characteristic fragmentation patterns. |

| IR | Strong C=O stretch (~1650-1700 cm⁻¹), C=C stretch (~1600-1650 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-Br stretch (<800 cm⁻¹). |

Advanced Chromatographic Methods for Separation and Purity Determination

The separation and determination of the purity of this compound are critical for its characterization and use in further chemical applications. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Multidimensional Gas Chromatography (MDGC) offer the high resolution and sensitivity required for analyzing this α,β-unsaturated ketone.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most appropriate method, allowing for the separation of the target compound from impurities that may arise during its synthesis, such as starting materials or by-products.

Detailed research findings indicate that compounds with similar structures, such as other bromo-phenyl ethanones, are effectively separated using reversed-phase conditions. orgsyn.orgnih.govsielc.com A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally comprises a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric or formic acid to improve peak shape and resolution. orgsyn.orgnih.govsielc.com

A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. Detection is commonly achieved using a UV detector, as the conjugated enone system of the target molecule exhibits strong absorbance in the UV region.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-2 min: 50% B2-15 min: 50-95% B15-20 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development. The exact parameters may require optimization.

Multidimensional Gas Chromatography (MDGC) for Complex Mixtures

For complex mixtures where co-elution might be an issue in single-column gas chromatography, Multidimensional Gas Chromatography (MDGC) provides enhanced separation power. This technique involves the use of two columns with different stationary phases. A selected portion of the eluent from the first column is transferred ("heart-cut") to a second column for further separation.

While specific MDGC studies on this compound are not prevalent, the analysis of structurally related α,β-unsaturated ketones and aldehydes in complex matrices has been successfully demonstrated with this technique. nih.gov The first dimension column could be a non-polar phase, separating components based on their boiling points. A second, more polar column can then resolve compounds that co-eluted from the first column based on their polarity.

The selection of appropriate column chemistry and temperature programs is crucial for achieving the desired separation. For a compound like this compound, a mid-polar first dimension column followed by a more polar second dimension column could be effective in resolving it from closely related isomers or impurities.

Table 2: Illustrative MDGC Parameters for the Analysis of this compound

| Parameter | First Dimension (1D) | Second Dimension (2D) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium | Helium |

| Temperature Program (1D) | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | 70 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Heart-Cut Window | Determined experimentally based on the retention time of the target analyte in the 1D system. |

This table provides an exemplary set of conditions. The actual method would require careful optimization of the heart-cut times and temperature programs.

Theoretical and Computational Investigations of 1 2 Bromo 1 Cyclohexen 1 Yl Ethanone

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into the electronic structure and reactivity of molecules. For a molecule like 1-(2-Bromo-1-cyclohexen-1-yl)ethanone, these methods can unravel the complex interplay of its various functional groups.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a popular choice for determining the ground-state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can provide a wealth of information about its geometry, bond lengths, bond angles, and electronic distribution.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value |

| C=O Bond Length | ~1.22 Å |

| C=C Bond Length | ~1.35 Å |

| C-Br Bond Length | ~1.88 Å |

| Dipole Moment | (Value in Debye) |

| Total Energy | (Value in Hartrees) |

Note: The values in this table are hypothetical and represent typical ranges for similar compounds. Actual experimental or more detailed computational data would be required for precise values.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other species.

Table 2: Hypothetical FMO Analysis Data for this compound

| Orbital | Energy (eV) | Primary Lobe Location |

| HOMO | (Value) | C=C bond |

| LUMO | (Value) | C=O and β-carbon |

| HOMO-LUMO Gap | (Value) | - |

Note: The values in this table are hypothetical and for illustrative purposes. Precise values would require specific computational studies.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and the mapping of reaction pathways. For this compound, this approach can be used to predict its behavior in various chemical transformations.

Transition State Characterization and Activation Energy Calculations

A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating and characterizing the transition state for a given reaction, chemists can calculate the activation energy, which is the minimum energy required for the reaction to occur.

For example, in a nucleophilic addition to the carbonyl carbon of this compound, computational methods can model the approach of the nucleophile and identify the geometry of the transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Similarly, for a Michael addition at the β-carbon, a different transition state would be characterized.

Table 3: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Nucleophile | Calculated Activation Energy (kcal/mol) |

| 1,2-Addition | CH₃Li | (Value) |

| 1,4-Addition (Michael) | (CH₃)₂CuLi | (Value) |

| Suzuki Coupling | Phenylboronic acid | (Value) |

Note: These are hypothetical examples. The actual activation energies would depend on the specific reactants, solvent, and level of theory used in the calculation.

Reaction Coordinate Mapping and Pathway Determination

A reaction coordinate is a parameter that represents the progress of a reaction. By mapping the energy of the system as a function of the reaction coordinate, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur as reactants are converted to products, passing through transition states and intermediates.

For a complex reaction involving this compound, such as a palladium-catalyzed cross-coupling reaction at the C-Br bond, computational mapping of the reaction coordinate can help to elucidate the detailed mechanism. This would involve modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing a comprehensive picture of the reaction pathway.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical properties and chemical reactivity. For cyclic molecules like this compound, conformational analysis is particularly important.

The cyclohexene (B86901) ring in this molecule is not planar and can adopt various conformations, such as a half-chair or a boat. The substituents on the ring, namely the bromo and acetyl groups, will have preferred orientations to minimize steric strain. Computational methods can be used to calculate the relative energies of these different conformations and predict the most stable arrangement.

Furthermore, if the molecule undergoes a reaction that creates a new stereocenter, computational modeling can be used to predict the stereochemical outcome. For instance, in the reduction of the ketone to an alcohol, the approach of the reducing agent can be modeled to determine whether the resulting alcohol will have an R or S configuration.

Table 4: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Half-Chair 1 | 0.0 (most stable) |

| Half-Chair 2 | (Value) |

| Boat | (Value) |

Note: The relative energies are hypothetical and would need to be determined by specific computational studies.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstones of computational chemistry for exploring the conformational landscape and dynamic behavior of molecules. While specific MM and MD studies on this compound are not prevalent in public literature, the methodologies are well-established for similar systems like substituted cyclohexenes and α,β-unsaturated ketones. acs.orgnih.govnih.gov

Molecular dynamics simulations build upon MM by incorporating Newton's laws of motion, allowing the atoms of a molecule to move over time. acs.org This provides a view of the molecule's dynamic behavior, including vibrational modes and conformational transitions. For this compound, an MD simulation could reveal the flexibility of the cyclohexene ring, the rotational freedom of the acetyl group, and the influence of solvent on its conformational preferences.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Mechanics Study of this compound

| Conformer | Dihedral Angle (C2-C1-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Half-Chair 1 | 15° | 0.00 | 65.2 |

| Half-Chair 2 | 165° | 0.55 | 25.1 |

| Boat | 45° | 2.10 | 9.7 |

Note: This table is illustrative and based on general principles of conformational analysis for substituted cyclohexenes. Actual values would require specific calculations.

Prediction of Isomeric Ratios and Stereoisomer Stability

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for accurately predicting the relative stability of isomers and stereoisomers. mit.edumdpi.com For this compound, which is a chiral molecule due to the potential for atropisomerism and the presence of stereocenters in related structures, DFT calculations can provide valuable insights into the energies of different isomers.

By calculating the Gibbs free energy of each isomer, it is possible to predict their equilibrium populations and, consequently, the isomeric ratio under thermodynamic control. nih.gov These calculations take into account electronic energy, vibrational frequencies, and thermal contributions. Such predictions are crucial for understanding the outcomes of synthetic reactions and for identifying the most stable forms of the molecule. For instance, DFT could be used to determine the relative stability of the (R)- and (S)-atropisomers if rotation around the C1-C(O) bond is sufficiently hindered.

Table 2: Example of Predicted Relative Stabilities of Stereoisomers using DFT

| Stereoisomer | Method/Basis Set | Solvent Model | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Ratio |

| (R)-enantiomer | B3LYP/6-311+G(d,p) | PCM (Chloroform) | 0.00 | 1:1 |

| (S)-enantiomer | B3LYP/6-311+G(d,p) | PCM (Chloroform) | 0.00 | |

| cis-Isomer (hypothetical) | B3LYP/6-311+G(d,p) | PCM (Chloroform) | +3.5 | 1:99 |

| trans-Isomer (hypothetical) | B3LYP/6-311+G(d,p) | PCM (Chloroform) | 0.00 |

Note: This table presents a hypothetical comparison. The cis/trans nomenclature would apply to related saturated systems or different substitution patterns. For this compound, the primary stereoisomerism is enantiomeric.

In Silico Approaches for Structure Validation and Revision utilizing Spectroscopic Data

Computational methods are increasingly used to aid in the validation and revision of chemical structures by predicting spectroscopic data. wsu.edu The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be performed using DFT. nih.gov These predicted spectra can then be compared with experimental data to confirm a proposed structure or to distinguish between possible isomers.

For this compound, calculating the ¹H and ¹³C NMR chemical shifts for different possible conformations or isomers and comparing them to the experimental spectrum can provide strong evidence for the correct structure. Discrepancies between calculated and experimental spectra might suggest a revision of the initial structural assignment. Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra. nih.govkettering.edu

Table 3: Comparison of Experimental and Hypothetical DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (Hypothetical) | Deviation (ppm) |

| C=O | 198.5 | 197.9 | -0.6 |

| C1 | 135.2 | 134.8 | -0.4 |

| C2 | 128.9 | 129.5 | +0.6 |

| CH₃ | 25.8 | 26.1 | +0.3 |

| Cyclohexene CH₂ | 22.1-30.4 | 22.5-30.9 | ~+/- 0.5 |

Note: Experimental values are typical for α,β-unsaturated ketones. Calculated values are for illustrative purposes and would depend on the level of theory and basis set used.

Computational Design of Novel Synthetic Routes and Catalysts

Computational chemistry is also a valuable tool in the design of new synthetic strategies. dtu.dk By modeling reaction mechanisms, it is possible to predict transition state energies and reaction barriers, providing insights into the feasibility of a proposed synthetic route. This can save significant time and resources in the laboratory by prioritizing promising pathways.

For a molecule like this compound, computational methods could be used to explore different halogenation or acylation strategies for its synthesis. Furthermore, these tools can be applied to the design of novel catalysts for its production. nih.gov For instance, by understanding the mechanism of a key bond-forming step, a catalyst could be computationally designed to stabilize the transition state and lower the activation energy, thereby increasing the reaction rate and selectivity. This can involve designing the electronic and steric properties of a catalyst to achieve a specific chemical transformation.

An exploration of the forward-looking research trajectories and burgeoning trends concerning the chemical compound this compound reveals significant potential for innovation in synthetic chemistry. Future efforts are poised to concentrate on enhancing the efficiency, sustainability, and versatility of its synthesis and application. This article delves into the prospective avenues of research, from greener production methods to its role in creating complex, high-value molecules.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-(2-Bromo-1-cyclohexen-1-yl)ethanone?

- Methodology : Synthesis of brominated ethanones typically involves bromination of cyclohexene derivatives. For example, analogous compounds are synthesized via bromination of ketones using reagents like bromine (Br₂) or -bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) . Cyclohexenyl precursors can be functionalized using ethanoyl chloride or bromine under controlled conditions. Optimization of reaction time, temperature, and stoichiometry is critical to avoid over-bromination.

Q. How is this compound characterized structurally?

- Methodology :

- NMR Spectroscopy : and NMR identify bromine-induced deshielding effects on adjacent carbons and hydrogens.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected ) and isotopic patterns characteristic of bromine .

- X-ray Crystallography : Single-crystal diffraction (as demonstrated for 2-bromo-1-(4-methoxyphenyl)ethanone in ) resolves bond lengths and angles, particularly the bromine-ketone spatial relationship .

Q. What are the key stability considerations for handling this compound?

- Methodology : While direct stability data is limited, brominated ketones are generally light- and moisture-sensitive. Store under inert atmosphere (N₂/Ar) at –20°C. Monitor decomposition via TLC or HPLC, especially in polar solvents (e.g., DMSO, H₂O) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing bromine enhances electrophilicity at the α-carbon, facilitating Suzuki-Miyaura or Ullmann couplings. For example, analogous bromo-ethanones undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl ketones . Reaction efficiency depends on ligand choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃). Kinetic studies using GC-MS or in situ IR spectroscopy can track intermediate formation .

Q. What computational approaches predict the compound’s biological activity?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinase enzymes or antimicrobial proteins. QSAR models, trained on data from structurally similar bromo-ethanones (e.g., thiophene or indole derivatives), predict cytotoxicity or enzyme inhibition . DFT calculations (e.g., B3LYP/6-31G*) assess electrophilicity indices to rationalize reactivity .

Q. How can conflicting data on reaction yields be resolved during scale-up?

- Methodology : Contradictions in reported yields (e.g., 40–70% for analogous compounds) may arise from impurities in starting materials or solvent effects. Design a Design of Experiments (DoE) approach to test variables (temperature, catalyst loading). Use HPLC to quantify side products (e.g., dehalogenation byproducts) and optimize purification (e.g., column chromatography vs. recrystallization) .

Q. What strategies mitigate instability during biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.